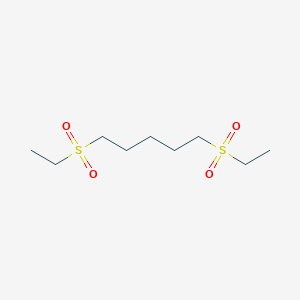![molecular formula C17H20O2Te2 B14245987 1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene CAS No. 403491-34-9](/img/structure/B14245987.png)
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene is an organotellurium compound characterized by the presence of tellurium atoms within its molecular structure
Preparation Methods
The synthesis of 1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tellurium-Containing Intermediate: The initial step involves the reaction of 4-methoxyphenyl telluride with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 1-methoxy-4-bromobenzene under specific conditions, such as the presence of a palladium catalyst and a base, to yield the final product.
Chemical Reactions Analysis
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of tellurium-containing reduced species.
Substitution: The compound can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene exerts its effects involves its interaction with molecular targets and pathways. The tellurium atoms within the compound can interact with various biomolecules, potentially affecting their function. For example, the compound may inhibit specific enzymes or modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene can be compared with other similar organotellurium compounds, such as:
1-Methoxy-4-(3-phenylpropyl)benzene: This compound lacks the tellurium atoms and has different chemical properties and applications.
1-Methoxy-4-[1-(4-methoxyphenyl)vinyl]benzene: This compound contains a vinyl group instead of the tellanylpropyltellanyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its tellurium content, which imparts distinct chemical and physical properties, making it valuable for specialized research and applications.
Properties
CAS No. |
403491-34-9 |
|---|---|
Molecular Formula |
C17H20O2Te2 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
1-methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene |
InChI |
InChI=1S/C17H20O2Te2/c1-18-14-4-8-16(9-5-14)20-12-3-13-21-17-10-6-15(19-2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
YKXAWKYBTFCGSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te]CCC[Te]C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
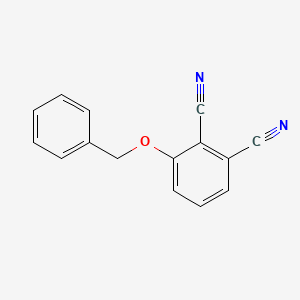
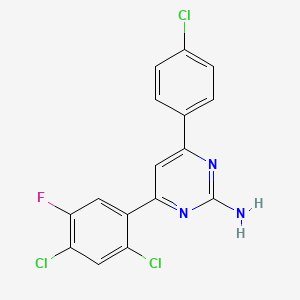
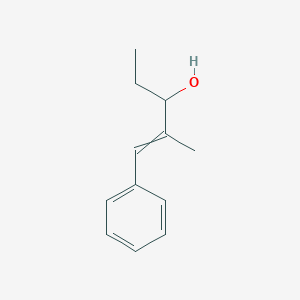
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
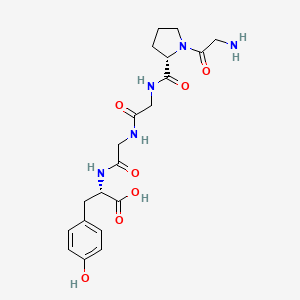
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
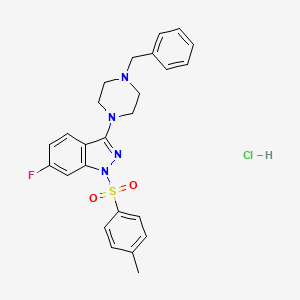
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

